molecular formula C18H28N2O5S B5578081 N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5578081
M. Wt: 384.5 g/mol
InChI Key: MPPCVOZRXNJLHJ-GDBMZVCRSA-N
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Description

Methanesulfonamide derivatives are a class of compounds that have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications in various fields. These compounds are characterized by the presence of a sulfonamide group attached to a methane moiety, which can be further modified to generate a wide range of derivatives with diverse functionalities.

Synthesis Analysis

Several methods have been developed for synthesizing methanesulfonamide derivatives, including direct sulfonamidation, reactions involving intermediate sulfonates, and modifications of existing sulfonamide compounds. For example, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted derivatives involves specific reagents and conditions to achieve desired functionalities (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal information about bond lengths, angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide derivatives participate in various chemical reactions, including acylation, alkylation, and cyclization, leading to the formation of complex structures with specific biological activities. Their chemical properties are influenced by the nature of substituents attached to the sulfonamide group and the molecular conformation (Hoshino et al., 2001).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their potential applications. These properties are determined by the compound's molecular structure and the presence of specific functional groups (Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of methanesulfonamide derivatives in various environments and their suitability for specific applications. These properties are influenced by the electronic and steric effects of substituents on the sulfonamide nitrogen and the overall molecular geometry (Kondo et al., 2000).

Scientific Research Applications

Synthesis and Structural Analysis

One research focus has been on the synthesis of related sulfonamide compounds and their structural characteristics. For instance, studies have been conducted on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, showcasing methodologies that could be relevant to the synthesis of compounds similar to N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide (Craig et al., 2000). Furthermore, the crystal structure of related sulfonamide compounds has been analyzed, providing insights into their molecular conformations and potential interactions, which could inform the understanding of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide's structural properties (Gowda et al., 2007).

Catalytic Activities and Chemical Reactions

Additionally, the compound's potential involvement in catalytic processes and chemical reactions has been a subject of research. For example, studies on the catalytic oxidation of methane to various oxygenates under mild conditions could be relevant to understanding the chemical reactivity of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide (Nizova et al., 1997). This highlights the potential application of such compounds in facilitating or undergoing specific chemical transformations.

Molecular Interactions and Properties

Research on the molecular interactions and properties of related sulfonamides provides insights into how N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide might interact with other molecules or function in various chemical contexts. For instance, the study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide's structure and self-association could shed light on the conformational dynamics and self-association tendencies of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide (Sterkhova et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This typically includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its specific biological activities. If it exhibits desirable properties, it could be further studied and potentially developed into a pharmaceutical drug .

properties

IUPAC Name

N-[(3S,4R)-1-[2-(2,4-dimethoxyphenyl)acetyl]-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-5-6-14-11-20(12-16(14)19-26(4,22)23)18(21)9-13-7-8-15(24-2)10-17(13)25-3/h7-8,10,14,16,19H,5-6,9,11-12H2,1-4H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPCVOZRXNJLHJ-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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